3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one, an isoxazole, and a sulfonamide . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. It’s difficult to predict without more information .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Applications
- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : This study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which is structurally similar to the compound . These compounds showed high antibacterial activity, indicating the potential use of similar compounds in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Biological Activity
Biphenylsulfonamide Endothelin Receptor Antagonists : This research involved the synthesis of 4'-oxazolyl biphenylsulfonamides as potent ET(A) receptor antagonists, using a similar sulfonamide structure. These compounds showed promising results in congestive heart failure studies (Murugesan et al., 2000).
Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds : This review highlights the diverse biological activities of sulfonamides, including antibacterial and anti-neuropathic pain activities. The compound , being a sulfonamide derivative, may be relevant to these applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Antibacterial Activity of Isoxazole Derivatives : This study explored the synthesis and antibacterial activity of various isoxazole derivatives, a core structure of the compound , showing potential for antibacterial applications (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Drug Design and Pharmacology
Application of Structure–Metabolism Relationships : This research focused on optimizing the structure of sulfonamide compounds to improve their metabolic stability and pharmacokinetic properties, relevant to the compound (Humphreys et al., 2003).
Synthesis of Thieno[3,2-d] Pyrimidine Derivatives : This study involves the synthesis of thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents, indicating potential applications of similar compounds in these areas (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-12(9(2)21-16-8)23(19,20)15-4-5-17-7-14-10-3-6-22-11(10)13(17)18/h3,6-7,15H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVHENFQHGBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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